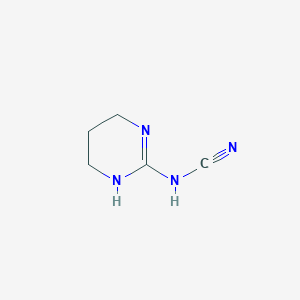

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide” is a chemical compound. The tetrahydropyrimidin-2(1H)-one moiety is present in the antiretroviral drug lopinavir that is used in the therapy of HIV infection . There is ample evidence for the antioxidant, antimicrobial, and antischistosomal activity among compounds of this class .

Synthesis Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives is achieved through stereoselective synthetic strategies. The known methods can be divided into two main groups: intramolecular and intermolecular cyclization of unsaturated acyclic amides/ureas, as well as syntheses on the basis of cyclic precursors .Chemical Reactions Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives involves cyclization of acyclic amides and ureas that feature multiple bonds. This represents the main approach to stereoselective synthesis of these compounds .科学的研究の応用

Antiretroviral Drug Synthesis

The tetrahydropyrimidin-2(1H)-one moiety is a crucial component in the synthesis of antiretroviral drugs like lopinavir , which is used in the therapy of HIV infection . The stereoselective synthesis of these compounds is vital for creating effective treatments.

Antioxidant Applications

Compounds containing the tetrahydropyrimidin-2(1H)-one structure have demonstrated significant antioxidant activity . This property is essential for protecting cells from oxidative stress, which can lead to various chronic diseases.

Antimicrobial Properties

Research has shown that tetrahydropyrimidin-2(1H)-one derivatives possess antimicrobial properties . These compounds can be used to develop new antibiotics to combat resistant strains of bacteria.

Antischistosomal Activity

These derivatives have also been found to have antischistosomal activity , which is crucial for treating schistosomiasis, a disease caused by parasitic worms.

Tubulin Function Inhibition

Some substituted tetrahydropyrimidin-2(1H)-ones have been shown to inhibit the functions of tubulin , which is a potential therapeutic approach for cancer treatment as it can disrupt cell division.

Norepinephrine Function Inhibition

Additionally, these compounds have been reported to inhibit the functions of norepinephrine , a neurotransmitter involved in various physiological processes, including mood regulation.

Anticoagulant Research

The tetrahydropyrimidinone derivative TAK-442 has entered clinical studies for its anticoagulant activity . This highlights the potential use of these compounds in preventing blood clots.

Stereoselective Synthesis Methods

The development of stereoselective methods for the synthesis of tetrahydropyrimidin-2(1H)-one derivatives is of significant interest due to the strong trend of using enantiomerically pure compounds as pharmaceutical agents . This research is crucial for the pharmaceutical industry to produce more effective and safer medications.

将来の方向性

The development of stereoselective methods providing access to tetrahydropyrimidin-2(1H)-one derivatives is of significant interest to organic chemists, given the strong current trend of using enantiomerically pure compounds as pharmaceutical agents . This suggests that research in this area is likely to continue in the future.

作用機序

Target of Action

Derivatives of tetrahydropyrimidin-2(1h)-one, a closely related compound, have been found to inhibit the functions of tubulin .

Mode of Action

It’s known that tetrahydropyrimidin-2(1h)-one derivatives can interact with their targets and cause significant changes .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, including those involving tubulin .

Result of Action

Related compounds have been shown to have antioxidant, antimicrobial, and antischistosomal activity .

特性

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylcyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNUERSUODWVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531369 |

Source

|

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36982-81-7 |

Source

|

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)